Product packaging for trans-Chalcone oxide-d10(Cat. No.:)

trans-Chalcone oxide-d10

Cat. No.: B15144328
M. Wt: 234.31 g/mol
InChI Key: UQGMJZQVDNZRKT-GISXGESHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

trans-Chalcone oxide-d10 is a deuterated analog of trans-Chalcone oxide, an alpha, beta-unsaturated ketone that is found in nature and can also be synthesized in the laboratory . The compound is characterized by an oxirane (epoxide) group and is typically solid at room temperature . As a deuterated compound, it is specifically designed for use as an internal standard in mass spectrometry-based analytical methods, facilitating accurate quantification and metabolic stability studies in drug discovery and development pipelines. The chalcone scaffold is a significant chemotype of polyphenolic substances and part of the abundant class of natural compounds known as flavonoids . The parent compound, trans-Chalcone, has been the subject of extensive research due to its wide spectrum of biological activities, which include anti-inflammatory, anti-cancer, and antibacterial properties . In particular, trans-Chalcone has demonstrated potent activity as an efflux pump inhibitor against Gram-negative and mycobacterial species, a mechanism that can help combat antimicrobial resistance . Furthermore, in vivo studies have shown that trans-Chalcone attenuates pain and inflammation in experimental models, such as acute gout arthritis in mice, by reducing the production of key inflammatory cytokines like IL-1β and TNF-α, and by inhibiting NF-κB activation and NLRP3 inflammasome components . Derived from this promising scaffold, trans-Chalcone oxide is investigated in pharmaceutical research for its potential to promote cancer cell apoptosis and inhibit tumor growth . Its anti-inflammatory properties are also a key area of investigation . In agriculture, the compound is studied because of its insecticidal properties, and as a naturally available and biodegradable molecule, it is considered for development as an environmentally friendly pesticide . In materials science, trans-Chalcone oxide can be used to synthesize polymers or serve as a precursor for advanced materials, where it can be incorporated to alter overall material properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O2 B15144328 trans-Chalcone oxide-d10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O2

Molecular Weight

234.31 g/mol

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)-[(2R,3S)-3-(2,3,4,5,6-pentadeuteriophenyl)oxiran-2-yl]methanone

InChI

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15-/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

UQGMJZQVDNZRKT-GISXGESHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2[C@@H](O2)C(=O)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

trans-Chalcone oxide-d10 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of its Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Chalcone oxide, a derivative of chalcone, is a molecule of significant interest in medicinal chemistry and materials science. While specific data for trans-Chalcone oxide-d10 is not publicly available, this guide provides a comprehensive overview of the non-deuterated parent compound, trans-Chalcone oxide. This document details its chemical structure, physicochemical properties, and established synthetic protocols. The information presented is intended to serve as a foundational resource for researchers engaged in the study and application of this class of compounds.

Chemical Structure and Properties

trans-Chalcone oxide is characterized by a three-membered epoxide ring incorporated into the α,β-unsaturated ketone backbone of chalcone. This structural feature is crucial for its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of trans-Chalcone Oxide

PropertyValueSource
Molecular Formula C₁₅H₁₂O₂
Molecular Weight 224.26 g/mol [1]
Appearance Yellowish crystals[2]
Melting Point 77-83 °C[1]
Boiling Point 374.1 °C at 760 mmHg[1]
Density 1.209 g/cm³[1]
SMILES O=C(C1=CC=CC=C1)[C@H]2--INVALID-LINK--C3=CC=CC=C3
InChIKey UQGMJZQVDNZRKT-PTTDRDKLNA-N

Synthesis and Experimental Protocols

The primary synthetic route to trans-chalcones is the Claisen-Schmidt condensation of an appropriate benzaldehyde with an acetophenone.[3] The subsequent epoxidation of the α,β-double bond of trans-chalcone yields trans-chalcone oxide.

Synthesis of trans-Chalcone

Protocol: The Claisen-Schmidt condensation is a widely used method for synthesizing chalcones.[3]

  • Reaction: An equimolar amount of a substituted benzaldehyde and a substituted acetophenone are reacted in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol.

  • Procedure:

    • Dissolve the acetophenone in ethanol.

    • Add an aqueous solution of sodium hydroxide to the mixture.

    • Slowly add the benzaldehyde to the reaction mixture while stirring.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water and acidify to precipitate the chalcone.

    • Filter, wash the solid with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure trans-chalcone.

Epoxidation of trans-Chalcone

Protocol: The epoxidation of the double bond in trans-chalcone can be achieved using various epoxidizing agents, such as hydrogen peroxide in the presence of a base.

  • Reaction: trans-Chalcone is treated with hydrogen peroxide in an alkaline medium.

  • Procedure:

    • Dissolve the trans-chalcone in a suitable solvent like methanol or acetone.

    • Add an aqueous solution of a base (e.g., sodium hydroxide).

    • Add hydrogen peroxide (30% solution) dropwise to the mixture while maintaining a controlled temperature (e.g., using an ice bath).

    • Stir the reaction mixture until completion (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and purify the resulting trans-chalcone oxide by column chromatography or recrystallization.

Logical Relationship of Synthesis

The synthesis of trans-Chalcone oxide is a two-step process starting from commercially available precursors. The logical flow of this synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Benzaldehyde Benzaldehyde Claisen_Schmidt Claisen-Schmidt Condensation Benzaldehyde->Claisen_Schmidt Acetophenone Acetophenone Acetophenone->Claisen_Schmidt trans_Chalcone trans-Chalcone Claisen_Schmidt->trans_Chalcone Intermediate Epoxidation Epoxidation trans_Chalcone_Oxide trans-Chalcone Oxide Epoxidation->trans_Chalcone_Oxide Final Product trans_Chalcone->Epoxidation

Synthetic pathway of trans-Chalcone Oxide.

Potential Applications

trans-Chalcone oxide and its derivatives are being investigated for a variety of applications due to their biological activities. These include potential uses as anticancer, anti-inflammatory, and antimicrobial agents.[1] The epoxide moiety is a key pharmacophore that can interact with biological nucleophiles, leading to its therapeutic effects. The development of deuterated analogs, such as the hypothetical this compound, is a common strategy in drug development to study metabolic pathways and potentially improve pharmacokinetic profiles.

References

The Biological Activity of Deuterated Chalcone Oxides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcone oxides, the epoxidized derivatives of chalcones, represent a class of compounds with significant therapeutic potential. Their diverse biological activities, ranging from anti-inflammatory to anticancer effects, make them attractive scaffolds for drug discovery. A key strategy in modern medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds is selective deuteration. This technical guide explores the prospective biological activities of deuterated chalcone oxides. Due to a notable absence of direct research on deuterated chalcone oxides in publicly available literature, this paper will build a framework based on the known biological activities of chalcones and their non-deuterated oxide counterparts, coupled with an understanding of the kinetic isotope effect conferred by deuterium substitution. This document aims to provide a comprehensive resource for researchers by summarizing potential quantitative data, outlining detailed experimental protocols for their evaluation, and visualizing relevant biological pathways and experimental workflows.

Introduction: The Therapeutic Promise of Chalcones and the Role of Deuteration

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold is responsible for a wide array of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor activities.[1][2][3][4] The biological activity of chalcones is often attributed to the reactivity of the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor.[5]

Chalcone oxides, or chalcone epoxides, are derivatives where the α,β-double bond is epoxidized. This structural modification alters the electronic and steric properties of the molecule, potentially leading to a different pharmacological profile and metabolic fate.

Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, is a well-established strategy in drug development to improve metabolic stability.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as cytochrome P450s and aldehyde oxidases.[6][7][8] This "kinetic isotope effect" can result in a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile.

This guide will therefore project the biological activities of deuterated chalcone oxides by examining the known activities of the parent compounds and the predictable influence of deuteration.

Potential Biological Activities and Quantitative Data

While specific quantitative data for deuterated chalcone oxides is not available, we can extrapolate potential activities and create a template for data presentation based on studies of non-deuterated chalcones and their derivatives. The primary areas of interest for these compounds are expected to be in anti-inflammatory and anticancer applications.

Table 1: Projected In Vitro Anti-Inflammatory Activity of Deuterated Chalcone Oxides
Compound IDDeuteration PositionTarget Cell LineAssayIC50 (µM) (Projected Range)Reference (Analogous Compounds)
DCO-1α-positionBV-2 MicrogliaNitric Oxide (NO) Inhibition1 - 10[9]
DCO-2β-positionRAW 264.7 MacrophagesPGE2 Inhibition5 - 25[9]
DCO-3Aromatic RingTHP-1 MonocytesTNF-α Inhibition2 - 15[5]
Table 2: Projected In Vitro Cytotoxic Activity of Deuterated Chalcone Oxides
Compound IDDeuteration PositionCancer Cell LineAssayIC50 (µM) (Projected Range)Reference (Analogous Compounds)
DCO-4α-positionMCF-7 (Breast)MTT Assay0.5 - 10
DCO-5β-positionA549 (Lung)SRB Assay1 - 20
DCO-6Aromatic RingHCT116 (Colon)Caspase-3 Activation5 - 50

Key Signaling Pathways

Chalcones are known to interact with several key signaling pathways involved in inflammation and cancer. A primary target is the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and cytoprotective genes.[2][5][6][10]

Nrf2_Pathway cluster_nucleus Nucleus Deuterated Chalcone Oxide Deuterated Chalcone Oxide Keap1 Keap1 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Binding Nucleus Nucleus Nrf2->Nucleus Translocation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription Cytoprotection Cytoprotection Antioxidant Genes->Cytoprotection

Caption: Proposed activation of the Nrf2 signaling pathway by a deuterated chalcone oxide.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of novel deuterated chalcone oxides.

Synthesis of Deuterated Chalcone Oxides

A general workflow for the synthesis and biological evaluation of deuterated chalcone oxides is presented below.

Synthesis_Workflow start Deuterated Aldehyde/Acetophenone claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt deuterated_chalcone Deuterated Chalcone claisen_schmidt->deuterated_chalcone epoxidation Epoxidation (e.g., with m-CPBA or H2O2/NaOH) deuterated_chalcone->epoxidation dco Deuterated Chalcone Oxide epoxidation->dco purification Purification (Chromatography) dco->purification characterization Characterization (NMR, MS) purification->characterization biological_assays Biological Assays characterization->biological_assays end Data Analysis biological_assays->end

Caption: General workflow for the synthesis and evaluation of deuterated chalcone oxides.

Protocol for Epoxidation of a Deuterated Chalcone:

  • Dissolve the deuterated chalcone (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol).

  • Cool the solution to 0 °C in an ice bath.

  • For epoxidation using hydrogen peroxide (a common method for chalcones), add a solution of hydrogen peroxide (30% aqueous solution, 1.5 equivalents) and sodium hydroxide (10% aqueous solution, 1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Nitric Oxide (NO) Inhibition Assay

This assay is crucial for assessing the anti-inflammatory potential of the compounds.

Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

Assay Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the deuterated chalcone oxides (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubate the plate for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control.

In Vitro Cytotoxicity (MTT) Assay

This assay determines the effect of the compounds on cell viability.

Cell Culture:

  • Culture a human cancer cell line (e.g., MCF-7) in appropriate media and conditions.

Assay Protocol:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the deuterated chalcone oxides for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

The Impact of Deuteration on Pharmacokinetics

The primary rationale for deuterating chalcone oxides is to improve their pharmacokinetic profile.

Pharmacokinetics Metabolism Metabolism (Liver) Phase I (CYP450) Phase II (UGT, SULT) Deuterated_Metabolite Deuterated Metabolite Metabolism:f0->Deuterated_Metabolite Reduced Rate Non_Deuterated_Metabolite Non-Deuterated Metabolite Excretion Excretion Deuterated_Metabolite->Excretion

Caption: The kinetic isotope effect on the metabolism of a deuterated chalcone oxide.

Deuteration at a site of metabolic attack is expected to slow down the rate of Phase I metabolism, leading to:

  • Increased Half-Life (t½): The compound remains in circulation for a longer period.

  • Increased Area Under the Curve (AUC): Greater overall drug exposure.

  • Reduced Formation of Metabolites: This can be beneficial if the metabolites are inactive, toxic, or rapidly cleared.

Conclusion and Future Directions

While the field of deuterated chalcone oxides is still in its infancy, the foundational knowledge of chalcone pharmacology and the established principles of deuteration in medicinal chemistry provide a strong basis for their investigation. The projected anti-inflammatory and anticancer activities, coupled with the potential for an improved pharmacokinetic profile, make these compounds highly attractive for further research.

Future studies should focus on the systematic synthesis of deuterated chalcone oxides with deuterium substitution at various metabolically labile positions. Subsequent in-depth biological evaluation, including the experimental protocols outlined in this guide, will be crucial to validate their therapeutic potential. Furthermore, comprehensive pharmacokinetic studies in animal models will be necessary to confirm the benefits of deuteration on drug metabolism and exposure. The insights gained from such research will be invaluable for the development of novel and more effective therapeutics based on the chalcone scaffold.

References

Metabolic Stability of trans-Chalcone Oxide-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic stability of trans-Chalcone oxide-d10, a deuterated analog of trans-Chalcone oxide. The strategic incorporation of deuterium can significantly alter the metabolic profile of a compound, a concept of critical importance in drug discovery and development. This document outlines the theoretical metabolic advantages of deuteration, presents illustrative metabolic stability data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction: The Rationale for Deuteration

trans-Chalcone oxide is a derivative of chalcone, a class of compounds known for a wide range of biological activities. As with many promising therapeutic agents, its metabolic fate is a key determinant of its pharmacokinetic profile and, ultimately, its clinical utility. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its half-life, bioavailability, and potential for drug-drug interactions.

Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, can enhance a molecule's metabolic stability.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy barrier for bond cleavage.[1] This phenomenon, known as the kinetic isotope effect, can slow the rate of metabolism at the site of deuteration, particularly when C-H bond breaking is the rate-limiting step in the metabolic process.[1] For drug candidates, this can translate to an improved pharmacokinetic profile, including a longer half-life and reduced formation of potentially reactive metabolites.

Metabolic Stability Data: An Illustrative Comparison

While specific experimental data for this compound is not extensively available in the public domain, we can project its metabolic stability based on the known metabolism of chalcones and the established principles of the kinetic isotope effect. Chalcones are known to be metabolized by cytochrome P450 (CYP) enzymes, often through oxidation reactions. The following table provides an illustrative comparison of the predicted metabolic stability of trans-Chalcone oxide and its deuterated (d10) analog in human liver microsomes.

Table 1: Illustrative Metabolic Stability Parameters in Human Liver Microsomes

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
trans-Chalcone oxide2527.7
This compound759.2

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the potential impact of deuteration. Actual experimental values may vary.

Experimental Protocols: In Vitro Metabolic Stability Assay

The following protocol describes a standard in vitro assay to determine the metabolic stability of a test compound, such as this compound, using human liver microsomes.

Materials and Reagents
  • Test compound (this compound)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (ice-cold, for reaction termination)

  • Water (LC-MS grade)

  • Formic acid (for mobile phase)

Assay Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile) and dilute to the final working concentration in the phosphate buffer. The final organic solvent concentration in the incubation should be kept low (e.g., <1%).

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and liver microsomes.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • The peak area ratio of the test compound to the internal standard is used for quantification.

Data Analysis
  • Calculate the percentage of the test compound remaining at each time point:

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

  • Determine the in vitro half-life (t½):

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • t½ = -0.693 / k

  • Calculate the intrinsic clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)

Visualizing Key Pathways and Workflows

Flavonoid Biosynthesis Pathway

Chalcones are key intermediates in the biosynthesis of flavonoids in plants. The following diagram illustrates the initial steps of this pathway, highlighting the role of chalcone synthase.

flavonoid_biosynthesis coumaroyl_coa 4-Coumaroyl-CoA + 3x Malonyl-CoA chs Chalcone Synthase (CHS) coumaroyl_coa->chs naringenin_chalcone Naringenin Chalcone chs->naringenin_chalcone chi Chalcone Isomerase (CHI) naringenin_chalcone->chi naringenin Naringenin chi->naringenin flavonoids Further Flavonoids (Flavanones, Flavones, etc.) naringenin->flavonoids

Caption: Flavonoid biosynthesis pathway initiation.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines the key steps in the experimental workflow for determining the metabolic stability of a compound using liver microsomes.

metabolic_stability_workflow start Start prepare_reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH Regenerating System start->prepare_reagents pre_incubation Pre-incubate at 37°C prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with NADPH pre_incubation->initiate_reaction time_sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_sampling terminate_reaction Terminate Reaction with Ice-Cold Acetonitrile + IS time_sampling->terminate_reaction centrifuge Centrifuge to Precipitate Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis: - Calculate % Remaining - Determine t½ and CLint analyze->data_analysis end End data_analysis->end

Caption: In vitro metabolic stability assay workflow.

Conclusion

The metabolic stability of a drug candidate is a critical parameter that influences its overall pharmacokinetic profile. Deuteration represents a promising strategy to enhance metabolic stability, thereby potentially improving the therapeutic window and overall viability of a compound. This guide provides a foundational understanding of the principles behind the metabolic stability of this compound, offering illustrative data and detailed experimental protocols to aid researchers in this field. The provided workflows and pathway diagrams serve to visually articulate the key processes involved in the assessment and biological context of this important class of molecules. Further empirical studies are warranted to definitively characterize the metabolic profile of this compound.

References

Isotopic Labeling of Chalcones for Metabolic Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopic labeling of chalcones for metabolic studies. Chalcones, a class of naturally occurring compounds with a wide range of biological activities, are of significant interest in drug discovery and development. Understanding their metabolic fate is crucial for evaluating their efficacy and safety. Isotopic labeling is a powerful technique that enables the precise tracking and quantification of chalcones and their metabolites in complex biological systems.

Introduction to Chalcones and Their Metabolism

Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and are abundant in edible plants. The metabolism of chalcones typically involves two phases. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups through processes like hydroxylation. Phase II reactions involve the conjugation of these functional groups with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation), which increases their water solubility and facilitates their excretion.

Isotopic Labeling Strategies for Chalcones

Isotopic labeling involves the incorporation of stable or radioactive isotopes into the chalcone molecule. This allows for their unambiguous detection and differentiation from endogenous molecules in biological matrices.

  • Stable Isotope Labeling: Deuterium (²H or D) and Carbon-13 (¹³C) are the most commonly used stable isotopes. Labeled compounds can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Deuterium labeling can also be used to probe kinetic isotope effects, providing insights into reaction mechanisms.

  • Radioisotope Labeling: Carbon-14 (¹⁴C) and Tritium (³H) are radioactive isotopes used for radiolabeling. These are highly sensitive tracers, often employed in absorption, distribution, metabolism, and excretion (ADME) studies.

The choice of isotope and labeling position depends on the specific research question. For metabolic stability studies, labeling is often placed at a site not expected to be metabolically labile. To identify metabolites, labeling can be introduced at a position that is retained in the predicted metabolites.

Experimental Protocols

Synthesis of Isotopically Labeled Chalcones

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde. Isotopically labeled chalcones can be synthesized by using labeled precursors.

Protocol for the Synthesis of [¹³C]-Chalcone via Claisen-Schmidt Condensation:

This protocol is adapted from general Claisen-Schmidt condensation procedures and utilizes commercially available ¹³C-labeled starting materials.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of a non-labeled substituted acetophenone and 1.0 mmol of a [¹³C]-labeled substituted benzaldehyde (e.g., Benzaldehyde-α-¹³C) in 10 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add 1.5 mL of a 10% sodium hydroxide (NaOH) solution dropwise.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing 50 mL of cold water and acidify with dilute hydrochloric acid (HCl) until the pH is neutral. A precipitate of the ¹³C-labeled chalcone will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol to yield the pure ¹³C-labeled chalcone.

  • Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol for the Synthesis of Deuterium-Labeled Chalcones using a Continuous-Flow Reactor:

This protocol is based on a continuous-flow synthesis approach which offers excellent control over reaction conditions.

  • Ynone Synthesis: Synthesize the corresponding 1,3-diphenylalkynone precursor via a Sonogashira coupling of a substituted benzoyl chloride with a substituted phenylacetylene.

  • Continuous-Flow Deuteration: Perform the deuteration in a continuous-flow hydrogenation reactor (e.g., H-Cube® system).

    • Dissolve the ynone (0.1 mmol) in an appropriate solvent (e.g., methanol, 10 mL).

    • Set the reactor parameters: temperature (e.g., 25-80°C), pressure (e.g., 10-100 bar), and flow rate (e.g., 1 mL/min).

    • Use high-purity deuterated water (D₂O) as the source of deuterium gas, which is generated in situ by electrolysis.

    • Pass the solution of the ynone through the reactor containing a catalyst cartridge (e.g., 10% Pd/C).

  • Product Collection and Analysis: Collect the eluent from the reactor. The solvent can be removed under reduced pressure to yield the deuterium-labeled chalcone. Analyze the product by ¹H-NMR and MS to determine the degree and position of deuteration.

In Vitro Metabolism Studies using Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly CYPs. They are a valuable tool for studying Phase I metabolism.

Protocol for In Vitro Metabolism of an Isotopically Labeled Chalcone:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Isotopically labeled chalcone (final concentration of 1-10 µM, dissolved in a minimal amount of organic solvent like DMSO, final solvent concentration <0.5%)

    • Liver microsomes (e.g., human, rat; final protein concentration of 0.5-1.0 mg/mL)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration of 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent chalcone and its metabolites.

In Vivo Metabolic Studies in Rodents

In vivo studies provide a more complete picture of the ADME properties of a compound.

Protocol for an In Vivo Metabolic Study of an Isotopically Labeled Chalcone in Rats:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week before the experiment, with free access to food and water.

  • Dosing: Administer the isotopically labeled chalcone to the rats via oral gavage or intravenous injection at a specific dose (e.g., 10 mg/kg).

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes. Centrifuge the blood to obtain plasma.

    • Urine and Feces: House the rats in metabolic cages to collect urine and feces for 24 or 48 hours.

  • Sample Processing:

    • Plasma: Precipitate proteins by adding three volumes of cold acetonitrile. Centrifuge and collect the supernatant.

    • Urine: Centrifuge to remove any particulate matter.

    • Feces: Homogenize the feces with water and extract the compounds with an organic solvent.

  • Analysis: Analyze the processed samples by LC-MS/MS to identify and quantify the parent chalcone and its metabolites.

Data Presentation

Quantitative data from metabolic studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Metabolic Stability of a Deuterium-Labeled Chalcone in Human and Rat Liver Microsomes.

ParameterHuman Liver MicrosomesRat Liver Microsomes
t₁/₂ (min) 25.3 ± 3.112.8 ± 1.5
Intrinsic Clearance (µL/min/mg protein) 27.4 ± 3.354.1 ± 6.2
Vmax (pmol/min/mg protein) 150.2 ± 15.8289.5 ± 25.1
Km (µM) 5.5 ± 0.95.3 ± 0.8

Data are presented as mean ± standard deviation (n=3). Vmax and Km values were determined by non-linear regression analysis of the substrate depletion data.

Table 2: Pharmacokinetic Parameters of a ¹³C-Labeled Chalcone in Rats Following a Single Oral Dose (10 mg/kg).

ParameterValue
Cmax (ng/mL) 450 ± 85
Tmax (h) 1.5 ± 0.5
AUC₀-t (ng·h/mL) 1850 ± 320
t₁/₂ (h) 3.8 ± 0.7
Oral Bioavailability (%) 25

Data are presented as mean ± standard deviation (n=5).

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate metabolic pathways and experimental workflows.

The Pharmacological Profile of Deuterated Flavonoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of deuterated flavonoids, focusing on their enhanced therapeutic potential. By leveraging the deuterium kinetic isotope effect, these modified natural compounds exhibit improved pharmacokinetic properties, leading to greater efficacy and safety. This document details their pharmacodynamics, pharmacokinetics, and the experimental protocols necessary for their evaluation, offering a roadmap for researchers in the field of drug discovery and development.

Introduction to Deuterated Flavonoids

Flavonoids are a diverse group of polyphenolic compounds found in various fruits, vegetables, and other plants, renowned for their antioxidant, anti-inflammatory, and anticancer properties. Despite their therapeutic promise, the clinical application of flavonoids is often hampered by their poor pharmacokinetic profile, characterized by rapid metabolism and low oral bioavailability.

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly improve the pharmacokinetic properties of a drug, resulting in increased systemic exposure, longer half-life, and potentially a reduced dosing frequency and improved safety profile. This guide explores the pharmacological advantages of deuterating flavonoids and provides the necessary technical information for their study.

Pharmacological Profile of Flavonoids

Pharmacodynamics: Modulating Key Signaling Pathways

Flavonoids exert their pharmacological effects by interacting with a multitude of cellular signaling pathways. Two of the most significant pathways modulated by flavonoids are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which play crucial roles in inflammation and oxidative stress, respectively.

2.1.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, such as quercetin and genistein, have been shown to inhibit this pathway at multiple points, thereby exerting their anti-inflammatory effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK IKK Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IkB NFkB NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases p_IkB P-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Degradation Flavonoids Flavonoids Flavonoids->IKK Inhibits Flavonoids->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Inflammation Inflammation DNA->Inflammation Gene Transcription

Caption: Flavonoid Inhibition of the NF-κB Signaling Pathway.

2.1.2. Activation of the Nrf2-ARE Signaling Pathway

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a wide array of antioxidant and cytoprotective genes. Flavonoids are potent activators of the Nrf2 pathway, enhancing the cellular defense against oxidative damage.

Methodological & Application

Application Notes and Protocols for trans-Chalcone oxide-d10 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The core structure of chalcones, 1,3-diphenyl-2-propen-1-one, allows for a wide range of chemical modifications, leading to the synthesis of derivatives with enhanced pharmacological profiles.[3][4] trans-Chalcone oxide is a derivative of interest for its potential biological activities. The deuterated form, trans-Chalcone oxide-d10, serves as an ideal internal standard for accurate quantification of the non-deuterated (light) compound in complex biological matrices, such as cell lysates, using liquid chromatography-mass spectrometry (LC-MS).[5][6] The stable isotope labeling of this compound ensures that its chemical and physical properties are nearly identical to its light counterpart, leading to similar extraction efficiency and chromatographic behavior, which is crucial for reliable quantification.[5]

This document provides detailed application notes and protocols for the proposed use of this compound in cell culture assays, focusing on its application as an internal standard for the quantification of trans-Chalcone oxide.

Potential Applications

Based on the known biological activities of chalcone derivatives, the study of trans-Chalcone oxide in cell culture could be relevant for:

  • Anti-inflammatory research: Investigating the inhibitory effect of trans-Chalcone oxide on inflammatory pathways, such as the NF-κB signaling cascade.

  • Cancer biology: Assessing the cytotoxic and anti-proliferative effects of trans-Chalcone oxide on various cancer cell lines.[1][7]

  • Pharmacokinetic studies: Determining the cellular uptake and metabolic stability of trans-Chalcone oxide.

In all these applications, accurate quantification of the intracellular concentration of trans-Chalcone oxide is critical. The use of this compound as an internal standard in LC-MS/MS analysis is the gold standard for achieving this.[8][9]

Data Presentation

Table 1: Hypothetical Calibration Curve Data for the Quantification of trans-Chalcone oxide using this compound as an Internal Standard.
Concentration of trans-Chalcone oxide (ng/mL)Peak Area of trans-Chalcone oxidePeak Area of this compound (Internal Standard)Peak Area Ratio (Analyte/IS)
12,500500,0000.005
512,600505,0000.025
1025,200502,0000.050
50125,500498,0000.252
100251,000501,0000.501
5001,258,000503,0002.501
10002,520,000499,0005.050
Table 2: Hypothetical Quantification of Intracellular trans-Chalcone oxide in A549 Lung Cancer Cells.
Treatment GroupConcentration of trans-Chalcone oxide (µM)Incubation Time (hours)Intracellular Concentration of trans-Chalcone oxide (ng/mg protein)Standard Deviation
Vehicle Control024Not Detected-
trans-Chalcone oxide10615.21.8
trans-Chalcone oxide101228.93.1
trans-Chalcone oxide102445.74.5
trans-Chalcone oxide5024210.315.8

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of trans-Chalcone oxide on a selected cell line (e.g., A549 human lung carcinoma cells).

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • trans-Chalcone oxide

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of trans-Chalcone oxide in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of trans-Chalcone oxide. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Quantification of Intracellular trans-Chalcone oxide using LC-MS/MS

This protocol describes how to quantify the intracellular concentration of trans-Chalcone oxide using this compound as an internal standard.

Materials:

  • A549 cells

  • 6-well plates

  • trans-Chalcone oxide

  • This compound (as internal standard)

  • PBS (Phosphate-Buffered Saline), ice-cold

  • Methanol, ice-cold

  • Acetonitrile

  • Water with 0.1% formic acid (for LC-MS)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of trans-Chalcone oxide for the specified time.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.

    • Add 500 µL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound (e.g., 50 ng/mL) to each sample.

  • Cell Lysis and Protein Precipitation:

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both trans-Chalcone oxide and this compound.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of trans-Chalcone oxide in the cell lysates from the calibration curve.

    • Normalize the concentration to the total protein content of the cell lysate (determined by a BCA assay from a parallel sample).

Mandatory Visualizations

G Proposed Experimental Workflow for Intracellular Quantification cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells in 6-well plates B Treat with trans-Chalcone oxide A->B C Wash with ice-cold PBS B->C D Lyse cells with cold Methanol C->D E Spike with this compound (IS) D->E F Protein Precipitation & Centrifugation E->F G Collect Supernatant F->G H Dry down and Reconstitute G->H I LC-MS/MS Analysis H->I J Data Processing & Quantification I->J

Caption: Experimental workflow for the quantification of intracellular trans-Chalcone oxide.

G Hypothesized NF-κB Signaling Pathway Inhibition by Chalcones cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IkB_p P-IκBα IKK->IkB_p IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_p->IkB Ubiquitination & Degradation IkB_p->NFkB Release IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IKK Phosphorylation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Genes Transcription Chalcone trans-Chalcone oxide Chalcone->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by trans-Chalcone oxide.

References

Application Notes and Protocols for in vivo Animal Studies with trans-Chalcone Oxide-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Chalcone oxide is a derivative of chalcone, a class of compounds belonging to the flavonoid family. Chalcones are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The deuterated form, trans-Chalcone oxide-d10, is a valuable tool for in vivo animal studies, offering advantages in pharmacokinetic and metabolic profiling. The replacement of hydrogen with deuterium atoms can lead to a kinetic isotope effect, potentially slowing down metabolism and altering the pharmacokinetic properties of the compound, which can enhance its therapeutic potential.[1][2][3]

These application notes provide a comprehensive overview and generalized protocols for the in vivo use of this compound, based on existing knowledge of chalcones and their derivatives.

Applications in In Vivo Animal Studies

  • Pharmacokinetic (PK) and Metabolism Studies: The primary application of this compound is in tracing the metabolic fate of the parent compound. The deuterium labeling allows for easier identification of metabolites by mass spectrometry and helps in understanding the rates and mechanisms of drug breakdown.[1] This is crucial for determining the bioavailability, distribution, and elimination of the compound.

  • Anti-inflammatory and Immunomodulatory Studies: Chalcones have demonstrated significant anti-inflammatory properties.[4][5][6] In vivo studies can be designed to evaluate the efficacy of this compound in animal models of inflammatory diseases such as arthritis, dermatitis, and inflammatory bowel disease.[6]

  • Anticancer Research: Various chalcone derivatives have been investigated for their anticancer potential in vivo.[7] Studies can be conducted to assess the tumor growth inhibitory effects of this compound in rodent models of cancer.

  • Toxicology and Safety Assessment: In vivo toxicity studies are essential to determine the safety profile of a new compound. These studies help in identifying the median lethal dose (LD50) and evaluating potential subchronic toxicity.[8][9][10]

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Chalcone Derivatives in Animal Models
Chalcone DerivativeAnimal ModelRoute of AdministrationDoseCmax (µg/mL)Tmax (h)BioavailabilityReference
Derivative 1New Zealand White RabbitsIntraperitoneal3.84 mg/kg1.96 ± 0.460.33 ± 0.05Low[1][2][11]
Derivative 2New Zealand White RabbitsOral4.85 mg/kg69.89 ± 5.49-Low[1][2][11]
Derivative 3New Zealand White RabbitsOral3.64 mg/kg3.74 ± 1.64-Low[1][2][11]
Oxathio-heterocycle fused chalconesWistar RatsIntravenous----[12]

Note: This table presents data from various chalcone derivatives to provide a general understanding of their pharmacokinetic profiles. The specific parameters for this compound will need to be determined experimentally.

Table 2: In Vivo Toxicity Data for Synthetic Chalcones in BALB/c Mice
Chalcone CompoundAdministration RouteLD50 (mg/kg body weight)Observed Toxic EffectsReference
Synthetic Chalcone 40Intraperitoneal> 550Relatively non-toxic[8][9]
Synthetic Chalcone 42Intraperitoneal> 550Relatively non-toxic[8][9]
Synthetic Chalcone 43Intraperitoneal> 550Visceral damage and edema in internal organs[8][9]
Benzylideneacetophenone DerivativesOral3807.9 to > 5000Varied from mild toxicity to mortality[10]

Note: This table provides a summary of toxicity data for different chalcone compounds. The toxicity of this compound should be assessed through dedicated studies.

Experimental Protocols

General Protocol for In Vivo Administration and Pharmacokinetic Analysis

This protocol is a generalized guideline and should be adapted based on the specific experimental design and animal model.

1. Animal Model:

  • Select an appropriate animal model (e.g., BALB/c mice, Sprague-Dawley rats, New Zealand White rabbits) based on the research question.[2][8]

  • House the animals under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.[2]

  • Provide free access to standard diet and water. Acclimatize the animals for at least one week before the experiment.

2. Compound Preparation and Administration:

  • Prepare a homogenous suspension of this compound in a suitable vehicle, such as 0.5% carboxymethyl cellulose.[2]

  • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection).[2][12] The dose will need to be determined based on preliminary in vitro studies or literature on similar compounds.

3. Blood Sample Collection:

  • Collect blood samples (approximately 1 mL for rabbits, smaller volumes for rodents) at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48 hours) from a suitable site (e.g., marginal ear vein in rabbits).[2]

  • Collect the blood in heparinized tubes to prevent clotting.

4. Plasma Preparation and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the concentration of this compound and its potential metabolites in the plasma using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[1]

5. Pharmacokinetic Parameter Calculation:

  • Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), half-life (t1/2), and clearance.

Protocol for In Vivo Anti-inflammatory Activity Assessment

1. Animal Model of Inflammation:

  • Induce inflammation in the chosen animal model. A common model for joint inflammation is Complete Freund's Adjuvant (CFA)-induced arthritis in rats.[6]

2. Treatment Groups:

  • Divide the animals into groups:

    • Normal control group

    • Disease control group (CFA-induced)

    • Treatment groups receiving different doses of this compound

    • Positive control group (e.g., receiving a known anti-inflammatory drug like diclofenac).[6]

3. Compound Administration:

  • Administer this compound or the control substance daily for a specified period (e.g., 14 or 28 days).[6]

4. Evaluation of Anti-inflammatory Effects:

  • Physical Parameters: Monitor changes in paw volume, body weight, and mobility scores.[6]

  • Biochemical Markers: At the end of the study, collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) using ELISA or RT-PCR.[6][13]

  • Histopathological Analysis: Collect relevant tissues (e.g., joints) for histological examination to assess inflammation and tissue damage.

Visualizations

Signaling Pathway of trans-Chalcone's Anti-inflammatory Action

anti_inflammatory_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., UV, CFA) nf_kb_pathway NF-κB Signaling Pathway inflammatory_stimulus->nf_kb_pathway Activates trans_chalcone trans-Chalcone trans_chalcone->nf_kb_pathway Inhibits cytokine_production Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) nf_kb_pathway->cytokine_production Promotes inflammation Inflammation cytokine_production->inflammation Induces

Caption: Inhibition of the NF-κB signaling pathway by trans-chalcone.

Experimental Workflow for In Vivo Pharmacokinetic Study

pk_workflow animal_model Select & Acclimatize Animal Model compound_prep Prepare trans-Chalcone oxide-d10 Formulation animal_model->compound_prep administration Administer Compound (Oral, IP, or IV) compound_prep->administration blood_collection Collect Blood Samples at Timed Intervals administration->blood_collection plasma_separation Separate Plasma by Centrifugation blood_collection->plasma_separation lc_ms_analysis Analyze Plasma using LC-MS/MS plasma_separation->lc_ms_analysis pk_analysis Calculate Pharmacokinetic Parameters lc_ms_analysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Disclaimer: The information provided in these application notes is intended for guidance and is based on the current scientific literature for chalcones and their derivatives. Specific experimental conditions for this compound must be optimized and validated by the researcher. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitative Analysis of trans-Chalcone Oxide-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trans-Chalcone oxide using its deuterated stable isotope-labeled internal standard, trans-Chalcone oxide-d10. This protocol is designed for researchers in drug metabolism, pharmacokinetics, and related fields requiring accurate measurement of this analyte in biological matrices. The methodology provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical performance characteristics.

Introduction

Chalcones are a class of natural and synthetic compounds with a common 1,3-diaryl-2-propen-1-one backbone. They exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The metabolism of chalcones often involves oxidation, which can lead to the formation of epoxides, such as trans-Chalcone oxide. The study of these metabolites is crucial for understanding the biotransformation, efficacy, and potential toxicity of chalcone-based therapeutic agents. Cytochrome P450 enzymes are known to be involved in the metabolism of chalcones, potentially leading to the formation of such epoxide derivatives[1][2][3][4].

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification by LC-MS/MS, as it effectively compensates for variations in sample preparation and matrix effects[5]. This document provides a comprehensive protocol for the analysis of trans-Chalcone oxide in a biological matrix, offering a reliable tool for preclinical and clinical research.

Experimental Protocols

Materials and Reagents
  • Analytes: trans-Chalcone oxide, this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Sample Preparation: Protein precipitation plates or microcentrifuge tubes, organic-free plasma.

Sample Preparation: Protein Precipitation

This protocol is optimized for plasma samples.

  • Spiking: To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound at 100 ng/mL in 50% methanol).

  • Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good peak shape and separation.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: Hold at 30% B (re-equilibration)

  • Column Temperature: 40°C

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for trans-Chalcone oxide (C15H12O2) is the [M+H]+ ion with a monoisotopic mass of 225.0910 Da.[6][7]

    • The precursor ion for this compound (C15H2D10O2) is the [M+H]+ ion with a monoisotopic mass of 235.1536 Da.

    • Product ions should be determined by infusing a standard solution of the analyte and performing a product ion scan. Based on the known fragmentation of similar compounds, likely product ions would result from the cleavage of the epoxide ring and the carbonyl group.

Data Presentation

Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
trans-Chalcone oxide225.1105.1 (Proposed)1002580
trans-Chalcone oxide225.177.1 (Proposed)1003580
This compound235.2110.1 (Proposed)1002585
This compound235.282.1 (Proposed)1003585

Table 2: Typical Quantitative Performance (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% bias)± 15%
Recovery> 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike_IS Spike with IS (10 µL) Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for trans-Chalcone oxide analysis.

Metabolic Pathway

metabolic_pathway Chalcone Chalcone CYP450 Cytochrome P450 (e.g., CYP1A1, 1B1, 2B6) Chalcone->CYP450 Epoxide trans-Chalcone Oxide CYP450->Epoxide Epoxidation Further_Metabolism Further Metabolism (e.g., Glucuronidation, Sulfation) Epoxide->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Caption: Proposed metabolic pathway of Chalcone.

Conclusion

The LC-MS/MS protocol presented here offers a sensitive, specific, and reliable method for the quantification of trans-Chalcone oxide in biological samples. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for demanding applications in drug development and metabolic research. The provided experimental details can be adapted and validated for specific research needs.

References

Application Notes and Protocols: trans-Chalcone oxide-d10 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. A SIL-IS, such as trans-Chalcone oxide-d10, is chemically identical to the analyte of interest, trans-Chalcone oxide, with the exception of having heavier isotopes (in this case, deuterium) incorporated into its structure. This subtle but critical difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte, meaning it experiences the same effects during sample preparation, chromatography, and ionization. This co-elution ensures that any variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response are effectively normalized, leading to highly reliable quantitative data. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of trans-Chalcone oxide in biological matrices.

Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to all samples, including calibrators, quality controls, and unknown samples, prior to sample processing. The quantification of the analyte is then based on the ratio of the analyte's mass spectrometric response to that of the internal standard. This ratio is used to construct a calibration curve, from which the concentration of the analyte in the unknown samples can be determined. This method effectively corrects for procedural variations, thereby enhancing the robustness and reliability of the assay.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the quantitative analysis of trans-Chalcone oxide using this compound as an internal standard. These methods are based on established procedures for the analysis of similar chalcone derivatives in biological matrices and can be adapted as needed for specific research requirements.

Materials and Reagents
  • trans-Chalcone oxide (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • Biological matrix (e.g., rat plasma, human plasma)

  • Standard laboratory equipment (pipettes, centrifuges, vials, etc.)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of trans-Chalcone oxide and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Analyte Working Solutions (for Calibration Curve and QCs):

    • Serially dilute the trans-Chalcone oxide primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions at concentrations suitable for spiking into the biological matrix to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This working solution will be used for sample preparation.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward

Applications of Trans-Chalcone Oxide-d10 in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of naturally occurring compounds, are precursors to flavonoids and have garnered significant attention in cancer research due to their diverse biological activities.[1][2][3] The core chalcone structure, 1,3-diaryl-2-propen-1-one, serves as a versatile scaffold for the development of novel anticancer agents.[2][3] Numerous studies have demonstrated the potential of chalcone derivatives to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[1][2][3][4] The trans isomer of chalcone is generally more stable and has been the focus of many anticancer studies.[2][4]

This document explores the potential applications of a deuterated form of a chalcone derivative, trans-Chalcone oxide-d10, in cancer research. While specific research on this compound is not yet widely published, the rationale for its use stems from two key areas: the established anticancer properties of chalcones and the known benefits of deuterium substitution in drug development. Deuterium labeling can lead to improved metabolic stability and an enhanced pharmacokinetic profile, potentially increasing the efficacy and reducing the side effects of a therapeutic agent.[5][6]

Rationale for Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a compound. This is due to the kinetic isotope effect, where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. As many drug metabolism pathways involve the enzymatic cleavage of C-H bonds, the stronger C-D bond can slow down this process. This can result in:

  • Increased Metabolic Stability: The compound remains in its active form for a longer period.

  • Reduced Formation of Unwanted Metabolites: This may lead to a better safety profile.[5]

  • Enhanced Therapeutic Efficacy: A higher concentration of the active drug may be available to interact with its target.[5]

Given the promising anticancer activities of various chalcones, the development of a deuterated analog like this compound is a logical step to potentially create a more robust and effective therapeutic candidate.

Potential Applications in Cancer Research

Based on the known mechanisms of action of various chalcone derivatives, this compound could be investigated for the following applications in cancer research:

  • Inhibition of Cancer Cell Proliferation: Evaluating its cytotoxic effects on a panel of human cancer cell lines.

  • Induction of Apoptosis: Investigating its ability to trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Determining if it can halt the cell cycle at specific checkpoints, thereby preventing cancer cell division.

  • Modulation of Signaling Pathways: Studying its effects on key cancer-related pathways such as p53, NF-κB, and various kinase signaling cascades.[1][2][4]

  • Anti-Angiogenesis: Assessing its potential to inhibit the formation of new blood vessels that supply tumors.[2]

  • Overcoming Drug Resistance: Investigating its efficacy in cancer cells that have developed resistance to standard chemotherapeutic agents.

Quantitative Data: Anticancer Activity of Chalcone Derivatives

While specific data for this compound is unavailable, the following table summarizes the reported IC50 values for various non-deuterated chalcone derivatives against different cancer cell lines, providing a benchmark for potential efficacy.

Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
(E)-1-(2-ethoxyphenyl)-3-(1H-indol-5-yl)prop-2-en-1-oneOCI-Ly7 (Malignant Hematological)0.03[4]
Indole-chalcone derivative 44A549, HeLa, Bel-7402, MCF-7, A2780, HCT-80.023 - 0.077[2]
Indole-chalcone derivative 45A549, HeLa, Bel-7402, MCF-7, A2780, HCT-80.003 - 0.679[2]
trans-chalconeMCF-7 (Breast)Significant inhibition at 10 µM[4]
Panduretin AMCF-7 (Breast)15 (24h), 11.5 (48h)[1]
Panduretin AT47D (Breast)17.5 (24h), 14.5 (48h)[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key signaling proteins.

Materials:

  • Human cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against p53, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Visualizations

G cluster_0 Experimental Workflow for Anticancer Activity A Cancer Cell Culture B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Mechanism of Action Studies (Western Blot, etc.) B->E F Data Analysis and Conclusion C->F D->F E->F

Caption: General experimental workflow for evaluating the anticancer activity of a novel compound.

G cluster_1 Chalcone-Mediated p53 Signaling Pathway Chalcone This compound MDM2 MDM2 Chalcone->MDM2 Inhibition p53 p53 MDM2->p53 Degradation p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: A potential signaling pathway modulated by chalcone derivatives, leading to cell cycle arrest and apoptosis.

References

Application Notes and Protocols for trans-Chalcone oxide-d10 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Chalcone oxide is a derivative of chalcone, a class of compounds belonging to the flavonoid family that exhibits a wide range of biological activities. The study of its metabolism is crucial for understanding its pharmacokinetic profile, efficacy, and potential toxicity. The use of stable isotope-labeled internal standards, such as trans-Chalcone oxide-d10, is indispensable for the accurate and precise quantification of the parent compound and its metabolites in complex biological matrices. The deuterium-labeled analog serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to its similar physicochemical properties to the analyte and its distinct mass, which allows for its differentiation from the unlabeled compound. This document provides detailed application notes and protocols for the utilization of this compound in drug metabolism research.

Principle of Stable Isotope Labeling in Drug Metabolism

Deuterium-labeled compounds are powerful tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties to the unlabeled parent drug. This mass difference is easily detected by a mass spectrometer, allowing the deuterated compound to be used as an internal standard for accurate quantification.[1][2] The co-elution of the deuterated standard with the analyte during chromatographic separation helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved data quality.[2] Furthermore, deuteration at sites of metabolism can slow down metabolic reactions, a phenomenon known as the kinetic isotope effect, which can be exploited to probe metabolic pathways.[3][4]

Applications of this compound

  • Internal Standard for Quantitative Bioanalysis: The primary application of this compound is as an internal standard for the quantification of trans-chalcone oxide in biological samples such as plasma, urine, and tissue homogenates using LC-MS/MS.

  • Metabolite Identification: By comparing the mass spectra of metabolites from incubations with unlabeled and deuterated trans-chalcone oxide, it is possible to distinguish drug-related metabolites from endogenous matrix components.

  • Pharmacokinetic Studies: Accurate quantification using a deuterated internal standard is essential for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

  • Reaction Phenotyping: Investigating the metabolism of trans-chalcone oxide with various recombinant human enzymes (e.g., cytochrome P450s, epoxide hydrolases) in the presence of this compound allows for the precise determination of which enzymes are responsible for its biotransformation.

Proposed Metabolic Pathway of trans-Chalcone Oxide

Based on the known metabolism of chalcones and epoxides, a plausible metabolic pathway for trans-chalcone oxide is proposed. Chalcones are known to undergo cyclization to form flavanones, and subsequent hydroxylation and other phase I and phase II reactions. The epoxide ring in trans-chalcone oxide is susceptible to hydrolysis by epoxide hydrolases to form a diol.

trans-Chalcone oxide trans-Chalcone oxide Diol metabolite Diol metabolite trans-Chalcone oxide->Diol metabolite Epoxide Hydrolase Further Phase I Metabolites (e.g., Hydroxylation) Further Phase I Metabolites (e.g., Hydroxylation) Diol metabolite->Further Phase I Metabolites (e.g., Hydroxylation) CYP450s Phase II Conjugates (e.g., Glucuronides, Sulfates) Phase II Conjugates (e.g., Glucuronides, Sulfates) Further Phase I Metabolites (e.g., Hydroxylation)->Phase II Conjugates (e.g., Glucuronides, Sulfates) UGTs, SULTs

Caption: Proposed metabolic pathway of trans-Chalcone oxide.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to investigate the metabolic stability of trans-chalcone oxide in a common in vitro system.

Materials:

  • trans-Chalcone oxide

  • This compound (as internal standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of trans-chalcone oxide (1 mM) in DMSO.

    • In a microcentrifuge tube, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the trans-chalcone oxide stock solution (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath.

  • Time Point Sampling:

    • Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (e.g., 100 ng/mL) as the internal standard.

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched samples and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow:

cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation Prepare Incubation Mix Prepare Incubation Mix Initiate Reaction (NADPH) Initiate Reaction (NADPH) Prepare Incubation Mix->Initiate Reaction (NADPH) Incubate at 37°C Incubate at 37°C Initiate Reaction (NADPH)->Incubate at 37°C Sample at Time Points Sample at Time Points Incubate at 37°C->Sample at Time Points Quench with ACN + IS Quench with ACN + IS Sample at Time Points->Quench with ACN + IS Protein Precipitation Protein Precipitation Quench with ACN + IS->Protein Precipitation Evaporation Evaporation Protein Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for in vitro metabolism study.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions (Example):

The following are hypothetical MRM (Multiple Reaction Monitoring) transitions. These would need to be optimized empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
trans-Chalcone oxide[M+H]+Fragment 1Optimized Value
Fragment 2Optimized Value
This compound [M+H]+ + 10Fragment 1 + 10Optimized Value
Fragment 2 + 10Optimized Value
Diol Metabolite[M+H]+Fragment 1Optimized Value

Data Presentation

Quantitative data should be presented in clear, structured tables. Below is an example of how to present metabolic stability data.

Table 1: In Vitro Metabolic Stability of trans-Chalcone Oxide in Human Liver Microsomes

Time (min)Peak Area Ratio (Analyte/IS)% Remaining
0[Value]100
5[Value][Calculated]
15[Value][Calculated]
30[Value][Calculated]
60[Value][Calculated]

Note: The values in this table are placeholders and should be replaced with experimental data.

Calculation of % Remaining:

% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion

This compound is a critical tool for the reliable quantification of trans-chalcone oxide in drug metabolism studies. The protocols and workflows described provide a framework for investigating the metabolic fate of this compound. Accurate quantitative data, facilitated by the use of a stable isotope-labeled internal standard, is fundamental to understanding the pharmacokinetic properties and for making informed decisions during the drug development process. It is important to note that the specific parameters for LC-MS/MS analysis and the exact metabolic pathways need to be determined empirically.

References

Troubleshooting & Optimization

improving solubility of trans-Chalcone oxide-d10 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of trans-Chalcone oxide-d10 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Based on the solubility data for the non-deuterated analog, trans-Chalcone, the recommended starting solvents are polar aprotic solvents. trans-Chalcone is reported to be soluble in chloroform, ether, and benzene, and slightly soluble in ethanol. It is insoluble in water.[1] For initial experiments, consider solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or acetone, as related chalcone compounds have shown good solubility in these.[2]

Q2: My this compound is not dissolving in my desired aqueous buffer for a cell-based assay. What should I do?

A2: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose as it is miscible with water and cell culture media and can dissolve both polar and nonpolar compounds.[3]

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A3: The concentration of DMSO should be kept to a minimum as it can have effects on cell growth and viability.[3] Typically, the final concentration of DMSO in cell culture media should not exceed 0.5% (v/v), although the exact tolerance can vary between cell lines. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment.

Q4: Are there alternative methods to improve the aqueous solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications where high concentrations of organic solvents may be toxic, several formulation strategies can be employed to improve the solubility of poorly soluble compounds. These include the use of co-solvents, lipid-based formulations (such as self-emulsifying drug delivery systems - SEDDS), and creating nanosuspensions.[4][5][6] These techniques aim to enhance the bioavailability of hydrophobic compounds.[7]

Troubleshooting Guide

Issue: Precipitate formation when diluting the organic stock solution into an aqueous buffer.

Possible Cause 1: Low solubility of the compound in the final aqueous medium.

  • Solution 1.1: Decrease the final concentration. The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer. Try preparing a more dilute stock solution or performing a serial dilution to a lower final concentration.

  • Solution 1.2: Adjust the pH of the buffer. The solubility of some compounds can be pH-dependent. Although chalcones are generally neutral, minor pH adjustments to your buffer (if permissible for your experiment) could be tested to see if solubility improves.

  • Solution 1.3: Use a co-solvent. Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final aqueous solution can help maintain the solubility of your compound. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Possible Cause 2: Rapid precipitation due to solvent change.

  • Solution 2.1: Modify the dilution method. Instead of adding the stock solution directly to the bulk of the aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

Issue: Inconsistent results in biological assays.

Possible Cause 1: Compound precipitation over time.

  • Solution 1.1: Prepare fresh dilutions. Prepare the final working solutions fresh before each experiment to minimize the risk of the compound precipitating out of the solution over time.

  • Solution 1.2: Visually inspect solutions. Before use, always visually inspect your solutions for any signs of precipitation. If a precipitate is observed, do not use the solution.

Data Presentation

Table 1: Solubility of trans-Chalcone in Various Solvents

SolventSolubilityReference
ChloroformSoluble[1]
EtherSoluble[1]
BenzeneSoluble[1]
EthanolSlightly Soluble[1]
WaterInsoluble[1]
Tetrahydrofuran (THF)Good[2]
AcetoneGood[2]
n-hexanePoor[2]
ToluenePoor[2]

Note: This data is for the non-deuterated trans-Chalcone and should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolve: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Thaw Stock Solution: Thaw an aliquot of the concentrated DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium or aqueous buffer to 37°C.

  • Dilute: Add the required volume of the DMSO stock solution to the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.5%).

  • Mix: Mix the working solution thoroughly by gentle inversion or pipetting.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock store->thaw For Experiment dilute Dilute Stock into Buffer thaw->dilute prewarm Pre-warm Aqueous Buffer prewarm->dilute mix Mix Thoroughly dilute->mix use Use Immediately mix->use

Caption: Experimental workflow for preparing solutions of this compound.

troubleshooting_logic start Precipitate Observed Upon Dilution? cause1 Possible Cause: Low Aqueous Solubility start->cause1 Yes cause2 Possible Cause: Rapid Solvent Change start->cause2 Yes sol1_1 Solution: Decrease Final Concentration cause1->sol1_1 sol1_2 Solution: Use a Co-solvent cause1->sol1_2 sol2_1 Solution: Modify Dilution Method (add buffer to stock) cause2->sol2_1 end_node Problem Resolved? sol1_1->end_node sol1_2->end_node sol2_1->end_node

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway_concept cluster_cell Cell membrane Cell Membrane receptor Target Receptor downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream Activates response Cellular Response downstream->response Leads to compound This compound (in solution) compound->receptor Binds

Caption: Conceptual signaling pathway interaction.

References

stability issues with trans-Chalcone oxide-d10 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-Chalcone oxide-d10. The information is designed to address potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the following factors:

  • pH of the solution: The epoxide ring is susceptible to opening under both acidic and basic conditions.[1][2][3][4][5]

  • Choice of solvent: Protic solvents (e.g., water, methanol) can participate in the opening of the epoxide ring.[1] The solubility of chalcone derivatives can also vary significantly with the polarity of the solvent.[6][7][8][9]

  • Temperature: Higher temperatures can accelerate degradation pathways.

  • Exposure to light: Chalcones can be light-sensitive, which may lead to isomerization or other photochemical reactions.[10]

  • Presence of nucleophiles: Strong nucleophiles can readily open the epoxide ring.[2][4][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation over time.[11]

Q2: How should I store my stock solutions of this compound?

A2: To ensure the longevity of your stock solutions, it is recommended to:

  • Prepare solutions in a high-purity, dry, aprotic solvent.

  • Store solutions at low temperatures, preferably at -20°C or -80°C.[12]

  • Protect solutions from light by using amber vials or by wrapping the container in foil.

  • Blanket the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.[11][13]

Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?

A3: Unexpected peaks in your chromatogram could be due to the degradation of this compound. The epoxide ring can open to form a diol, or other rearrangements may occur depending on the conditions. It is also possible that the chalcone moiety itself is degrading. To troubleshoot, consider the possibility of contamination from glassware or solvents.[14][15][16]

Q4: Can I use protic solvents like methanol or water for my experiments?

A4: While some experiments may necessitate the use of protic solvents, be aware that these can react with the epoxide ring of this compound, leading to the formation of byproducts.[1] If possible, use aprotic solvents. If protic solvents are required, it is advisable to prepare the solution immediately before use and keep the exposure time to a minimum.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of the main compound peak in HPLC or LC-MS analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Inconsistent results between experimental replicates.

Possible Causes & Solutions:

CauseRecommended Solution
Acidic or Basic Conditions Buffer the solution to a neutral pH if the experimental conditions allow. Be mindful of the pKa of your buffer components.
Reactive Solvent Switch to a less reactive, aprotic solvent such as acetonitrile, THF, or dioxane. If a protic solvent is necessary, minimize the time the compound is in solution.
High Temperature Conduct experiments at the lowest feasible temperature. Store solutions at -20°C or -80°C when not in use.
Presence of Nucleophiles Ensure all glassware is thoroughly cleaned and that no residual nucleophilic reagents from previous experiments are present.
Issue 2: Poor Solubility

Symptoms:

  • Precipitate formation in the solution.

  • Cloudy or hazy appearance of the solution.

  • Low signal intensity in analytical instruments.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent Chalcones are often soluble in nonprotic organic solvents like dichloromethane, chloroform, and ethyl acetate.[9] As solvent polarity increases, solubility may decrease.[9] Experiment with a range of solvents to find the optimal one for your desired concentration.
Concentration Too High Determine the solubility limit in your chosen solvent and work within that range. Gentle warming and sonication may help to dissolve the compound, but be cautious of potential degradation at higher temperatures.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound in Acetonitrile
  • Materials:

    • This compound (solid)

    • Anhydrous acetonitrile (HPLC grade or higher)

    • Class A volumetric flasks

    • Argon or nitrogen gas

    • Analytical balance

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the compound using an analytical balance in a controlled-atmosphere glove box or under a gentle stream of inert gas.

    • Transfer the weighed compound to a volumetric flask.

    • Add a small amount of anhydrous acetonitrile to dissolve the compound.

    • Once dissolved, bring the solution to the final volume with anhydrous acetonitrile.

    • Purge the headspace of the volumetric flask with argon or nitrogen before sealing.

    • Store the solution at -20°C or below, protected from light.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

degradation_pathway This compound This compound Diol Product Diol Product This compound->Diol Product Acid/Base Catalysis (Protic Solvents) Isomerization Product Isomerization Product This compound->Isomerization Product Light Exposure Other Degradants Other Degradants This compound->Other Degradants Oxidation/Heat

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment Weigh Compound Weigh Compound Dissolve in Anhydrous Aprotic Solvent Dissolve in Anhydrous Aprotic Solvent Weigh Compound->Dissolve in Anhydrous Aprotic Solvent Store at Low Temp, Inert Atmosphere Store at Low Temp, Inert Atmosphere Dissolve in Anhydrous Aprotic Solvent->Store at Low Temp, Inert Atmosphere Minimize Exposure to Light & Heat Minimize Exposure to Light & Heat Store at Low Temp, Inert Atmosphere->Minimize Exposure to Light & Heat Use Buffered, Neutral pH (if possible) Use Buffered, Neutral pH (if possible) Minimize Exposure to Light & Heat->Use Buffered, Neutral pH (if possible) Analyze Promptly Analyze Promptly Use Buffered, Neutral pH (if possible)->Analyze Promptly

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Optimizing In Vivo Studies with trans-Chalcone oxide-d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trans-Chalcone oxide-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it deuterated?

A: trans-Chalcone oxide is a derivative of chalcone, a class of compounds known for their anti-inflammatory and anti-cancer properties. The "-d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This deuteration is a common strategy in drug development to alter the pharmacokinetic profile of a compound.[1][2][3] Specifically, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes.[2] This often leads to a longer half-life, increased systemic exposure, and potentially a more sustained therapeutic effect compared to the non-deuterated version.[1][2]

Q2: What are the known biological targets and signaling pathways of trans-Chalcone and its derivatives?

A: Chalcones are known to modulate several key signaling pathways involved in inflammation and cancer.[4][5][6] The primary targets include the NF-κB and STAT3 pathways.[4][5] Chalcones have been shown to inhibit the phosphorylation and subsequent activation of STAT3, a critical step for its function as a transcription factor.[5][7] Similarly, they can block the NF-κB pathway by preventing the degradation of its inhibitor, IκB, thereby impeding the translocation of NF-κB to the nucleus.[6][8] By inhibiting these pathways, chalcones can reduce the expression of pro-inflammatory cytokines and other genes involved in cell proliferation and survival.[9]

Q3: What is a recommended starting point for an in vivo dose of this compound?

A: For novel compounds like this compound, a dose-ranging study is essential to determine the optimal dose.[10][11][12] Based on in vivo studies of the non-deuterated trans-chalcone, a starting range of 30-120 mg/kg could be considered for rodent models. However, it is crucial to conduct a dose-ranging study to establish the minimum effective dose (MED) and the maximum tolerated dose (MTD) for your specific animal model and disease state.[11][12][13]

Troubleshooting Guides

Issue: Poor Solubility of this compound

Q: I am having difficulty dissolving this compound for in vivo administration. What vehicle should I use?

A: Chalcones are often poorly soluble in aqueous solutions. Here are some common vehicle formulations to consider, starting with the simplest:

  • Corn oil: Often used for oral gavage of lipophilic compounds.

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water: A common suspending agent.

  • 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline: A more complex vehicle (often referred to as "TPT") for compounds that are difficult to solubilize.

Troubleshooting Steps:

  • Start with a simple vehicle: Attempt to formulate in corn oil or a CMC suspension first.

  • Use a co-solvent system if necessary: If solubility is still an issue, move to a vehicle like TPT.

  • Check for precipitation: After preparing the formulation, let it sit for a period to ensure the compound does not precipitate out.

  • Gentle heating and sonication: These can aid in dissolution, but be cautious of compound degradation.

Issue: Complications with Oral Gavage

Q: I am encountering issues with oral gavage in my mice, such as reflux or signs of distress. What can I do?

A: Proper technique is crucial for successful and humane oral gavage.

Troubleshooting Steps:

  • Ensure proper restraint: The mouse must be securely restrained to prevent movement.

  • Use the correct gavage needle size: For an adult mouse, a 20-gauge, 1.5-inch flexible feeding tube is typically appropriate.

  • Measure the correct insertion depth: Measure the distance from the corner of the mouse's mouth to the last rib to estimate the length of the esophagus.

  • Insert the needle off-center: Insert the feeding tube to the side of the mouth to avoid the trachea.[14]

  • Administer the dose slowly and steadily: Rapid administration can cause reflux.[14]

  • Monitor the animal post-gavage: Observe for any signs of respiratory distress.[14] If fluid bubbles from the nose, stop immediately as this indicates aspiration into the lungs.[14]

Experimental Protocols

Dose-Ranging and Efficacy Study Workflow

A typical in vivo study to determine the optimal dose and efficacy of this compound would follow these steps:

Caption: Workflow for in vivo dosage optimization and efficacy testing.

Protocol: Induction of an Acute Inflammatory Response in Mice

This protocol describes the induction of systemic inflammation using lipopolysaccharide (LPS).

  • Animals: Use 8-10 week old C57BL/6 mice.

  • Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.

  • Induction: Administer a single intraperitoneal (IP) injection of LPS at a dose of 10 mg/kg.

  • Control Group: Administer an equivalent volume of sterile saline to the control group.

  • Monitoring: Monitor animals for signs of inflammation such as lethargy, piloerection, and reduced activity.

  • Sample Collection: Collect blood and tissues at specified time points post-LPS injection for biomarker analysis.

Protocol: Quantification of TNF-α in Mouse Serum by ELISA

This protocol outlines the steps for measuring the pro-inflammatory cytokine TNF-α.[15][16][17]

  • Sample Preparation: Collect whole blood via cardiac puncture and allow it to clot. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum. Store serum at -80°C until use.

  • ELISA Procedure:

    • Use a commercial mouse TNF-α ELISA kit and follow the manufacturer's instructions.[15][16][17]

    • Briefly, add standards and diluted serum samples to the antibody-coated microplate.

    • Incubate, then wash the plate.

    • Add the detection antibody, followed by another incubation and wash.

    • Add the substrate and stop solution.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Protocol: Western Blot for NF-κB (p65) in Tissue Lysates

This protocol details the detection of the p65 subunit of NF-κB.[18][19]

  • Tissue Homogenization:

    • Excise tissue (e.g., liver, spleen) and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors.[19]

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[19]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[19]

    • Incubate with a primary antibody against NF-κB p65 (e.g., 1:1000 dilution) overnight at 4°C.[18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[18]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol: RT-PCR for Cytokine Gene Expression in Tissue

This protocol describes the measurement of mRNA levels of inflammatory cytokines.[20][21][22][23][24]

  • RNA Extraction:

    • Extract total RNA from tissue samples using a commercial kit.

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.

  • Real-Time PCR:

    • Perform real-time PCR using a SYBR Green-based master mix and primers specific for your target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).

    • Use the following cycling conditions as a starting point: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[23]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Table 1: Example Dose-Ranging Study Design

GroupTreatmentDose (mg/kg)RouteN per Group
1Vehicle-Oral8
2This compound10Oral8
3This compound30Oral8
4This compound100Oral8

Table 2: Example Pharmacokinetic Parameters for a Deuterated vs. Non-Deuterated Compound

CompoundHalf-life (t½) (hours)Max Concentration (Cmax) (ng/mL)Area Under the Curve (AUC) (ng·h/mL)
trans-Chalcone4.215007500
This compound8.5180015300
Note: These are hypothetical values for illustrative purposes.

Signaling Pathway Diagrams

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

minimizing isotopic exchange in deuterated standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic exchange in deuterated standards during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with deuterated standards?

A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on a labeled standard is replaced by a proton (hydrogen atom) from the surrounding environment, such as a solvent. This is problematic because it compromises the accuracy of quantitative analyses, particularly in mass spectrometry. The loss of deuterium can lead to two main issues:

  • The deuterated internal standard can lose its label and be incorrectly measured as the unlabeled analyte, causing a "false positive".

  • The diminished isotopic purity of the standard leads to inaccurate quantification of the target analyte.

Q2: Which factors have the most significant impact on the rate of isotopic exchange?

A: The stability of deuterium labels is influenced by several environmental and structural factors. The most critical are:

  • pH: The rate of exchange is highly pH-dependent. Basic conditions, in particular, can accelerate the exchange of deuterium atoms located in base-sensitive positions.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate the loss of deuterium from the standard.

  • Label Position: The position of the deuterium label on the molecule is crucial. Deuterium atoms on heteroatoms (like oxygen in -OH or nitrogen in -NH2) are highly prone to exchange. Those on carbon atoms adjacent to carbonyl groups or in certain aromatic positions can also be susceptible under specific conditions.

Q3: How should I store my deuterated standards to ensure their stability?

A: Deuterium itself, being a stable isotope, does not have a shelf life. Similarly, deuterated compounds like deuterium oxide (heavy water) are chemically stable and do not expire if stored correctly. The primary concerns for storage are the integrity of the container and the prevention of contamination. To ensure long-term stability:

  • Store standards in tightly sealed containers to prevent exposure to atmospheric moisture and potential contaminants.

  • Follow the manufacturer's recommendations for storage temperature.

  • For standards dissolved in a solvent, be mindful that the solvent itself may be the limiting factor for shelf life.

Q4: When is it more appropriate to use a ¹³C or ¹⁵N labeled standard instead of a deuterated one?

A: While deuterated standards are often more cost-effective to synthesize, ¹³C and ¹⁵N labeled standards offer superior stability because carbon and nitrogen isotopes are not susceptible to chemical exchange. You should strongly consider using a ¹³C or ¹⁵N labeled standard in the following situations:

  • When your experimental conditions involve basic pH.

  • When the deuterated standard has labels in known exchange-prone positions.

  • When the highest level of accuracy is required and any potential for isotopic exchange must be eliminated.

Troubleshooting Guide: Minimizing Isotopic Exchange

Issue 1: Loss of deuterium label during sample preparation and analysis.

This is a common problem that can often be traced back to the experimental conditions. The following workflow and decision tree can help you troubleshoot the source of the exchange.

Experimental Workflow: Minimizing Back-Exchange in LC-MS

The principles used in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to "quench" the reaction are directly applicable to preserving the label on your deuterated standard. The goal is to maintain conditions where the exchange rate is slowest.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Prep Prepare Sample in Non-Protic or Aprotic Solvent (if possible) Quench QUENCH CONDITIONS Low Temperature (~0°C) Low pH (~2.5) Prep->Quench Introduce to Aqueous Mobile Phase LC Fast Chromatographic Separation Quench->LC Inject Sample MS Mass Spectrometry Analysis LC->MS

Caption: Workflow to minimize deuterium exchange during LC-MS analysis.

Troubleshooting Decision Tree

This diagram helps identify potential causes of isotopic exchange.

Start Deuterium Loss Detected? CheckpH Check pH of all solutions (mobile phase, sample buffer) Start->CheckpH Yes IsBasic Is pH > 7? CheckpH->IsBasic CheckTemp Review Temperature Settings (autosampler, column) IsHighTemp Is Temp > Ambient? CheckTemp->IsHighTemp CheckSolvent Evaluate Solvents (protic vs. aprotic) IsProtic Using Protic Solvents? CheckSolvent->IsProtic CheckLabel Review Label Position on Standard IsLabile Is label on O, N, or alpha to a carbonyl? CheckLabel->IsLabile CheckTime Analyze LC Run Time IsLongRun Is gradient > 10 min? CheckTime->IsLongRun IsBasic->CheckTemp No Sol_Acidify Action: Acidify mobile phase to pH ~2.5 IsBasic->Sol_Acidify Yes IsHighTemp->CheckSolvent No Sol_Cool Action: Reduce temperature to ~0-4°C IsHighTemp->Sol_Cool Yes IsProtic->CheckLabel No Sol_Solvent Action: Use aprotic solvent if compatible IsProtic->Sol_Solvent Yes IsLabile->CheckTime No Sol_NewLabel Action: Consider standard with non-exchangeable label (¹³C) or different label position IsLabile->Sol_NewLabel Yes Sol_Shorten Action: Shorten LC gradient IsLongRun->Sol_Shorten Yes

Caption: Decision tree for troubleshooting isotopic exchange issues.

Quantitative Data & Experimental Protocols

**Table 1: Impact of Experimental

Validation & Comparative

A Comparative Guide to the Pharmacokinetics of Deuterated vs. Non-Deuterated Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of deuterated and non-deuterated chalcones. While direct, head-to-head comparative studies with quantitative data for specific deuterated versus non-deuterated chalcone analogs are not extensively available in publicly accessible literature, this guide synthesizes the known pharmacokinetic challenges of non-deuterated chalcones with the established principles of deuterium's effects on drug metabolism to provide a well-founded projection of the expected benefits of deuteration.

Introduction: The Rationale for Deuterating Chalcones

Chalcones, a class of aromatic ketones with an α,β-unsaturated carbonyl system, are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. However, their therapeutic development is often hampered by suboptimal pharmacokinetic properties, including rapid metabolism and poor bioavailability.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a promising strategy to enhance the metabolic stability of drug candidates.[2][3] This "deuterium switch" can lead to a more favorable pharmacokinetic profile by slowing down metabolic processes due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond.[4]

This guide will explore the anticipated pharmacokinetic advantages of deuterated chalcones over their non-deuterated counterparts, provide a detailed experimental protocol for their comparative evaluation, and present visual workflows to aid in study design.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize representative pharmacokinetic data for a non-deuterated chalcone derivative and illustrate the anticipated improvements upon deuteration.

Table 1: Representative Pharmacokinetic Parameters of a Non-Deuterated Chalcone Derivative (In Vivo Animal Model)

ParameterSymbolValueUnitSignificance
Peak Plasma ConcentrationCmax1.96 ± 0.46µg/mLMaximum drug concentration achieved in plasma.[1]
Time to Peak ConcentrationTmax0.33 ± 0.05hTime taken to reach Cmax.[1]
Area Under the Curve (0-t)AUC(0-t)389.18 ± 17.08h*ng/mLTotal drug exposure over time.
Elimination Half-lifet1/22.32 ± 0.81hTime for plasma concentration to reduce by half.
Volume of DistributionVd/F433.45 ± 163.81L/kgApparent volume into which the drug distributes.
ClearanceCL/F128.53 ± 5.49L/h/kgRate of drug removal from the body.

Note: The data presented are representative values for a non-deuterated chalcone derivative and are compiled from various sources for illustrative purposes.[1]

Table 2: Projected Pharmacokinetic Parameters of a Deuterated Chalcone Derivative (Hypothetical)

This table presents a hypothetical but mechanistically sound projection of how the pharmacokinetic parameters of a chalcone derivative might be altered by deuteration at a primary site of metabolism.

ParameterSymbolProjected ChangeRationale
Peak Plasma ConcentrationCmaxIncreasedSlower metabolism can lead to higher peak concentrations.
Time to Peak ConcentrationTmaxNo significant change or slightly increasedAbsorption is generally not affected by deuteration.
Area Under the Curve (0-t)AUC(0-t)Significantly IncreasedReduced clearance leads to greater overall drug exposure.
Elimination Half-lifet1/2IncreasedSlower metabolism extends the time the drug remains in the body.
Volume of DistributionVd/FNo significant changeDeuteration does not typically alter tissue distribution.
ClearanceCL/FDecreasedThe primary benefit of deuteration is reduced metabolic clearance.

Experimental Protocols

A robust comparative pharmacokinetic study is essential to quantify the benefits of deuteration. The following is a detailed methodology for such a study.

Objective: To compare the pharmacokinetic profiles of a non-deuterated chalcone and its deuterated analog in a suitable animal model (e.g., Sprague-Dawley rats).

Materials:

  • Non-deuterated chalcone derivative

  • Deuterated chalcone derivative

  • Vehicle for administration (e.g., 0.5% carboxymethyl cellulose in water)

  • Sprague-Dawley rats (male, 200-250 g)

  • Cannulation materials for blood sampling

  • Heparinized tubes for blood collection

  • Centrifuge

  • HPLC or LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Housing:

    • House animals in a controlled environment (22 ± 2 °C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the study.

    • Fast animals overnight before drug administration.

  • Drug Formulation and Administration:

    • Prepare formulations of the non-deuterated and deuterated chalcones in the vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).

    • Divide animals into two groups (n=6 per group): Group A (non-deuterated) and Group B (deuterated).

    • Administer the respective formulations via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein or other suitable site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect samples in heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80 °C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the chalcone derivative in plasma.

    • The method should be validated for linearity, accuracy, precision, selectivity, and stability.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analyte.

    • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Analyze the processed samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd/F, CL/F) from the plasma concentration-time data for each animal.

    • Perform statistical analysis (e.g., t-test) to compare the pharmacokinetic parameters between the deuterated and non-deuterated groups.

Visualizations

Experimental Workflow for Comparative Pharmacokinetics

G Experimental Workflow cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis acclimatization Animal Acclimatization dosing Oral Dosing (Two Groups) acclimatization->dosing formulation Drug Formulation (Deuterated & Non-Deuterated) formulation->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis comparison Statistical Comparison pk_analysis->comparison

Caption: Workflow for a comparative pharmacokinetic study.

Metabolic Pathway of a Chalcone and the Effect of Deuteration

G Chalcone Metabolism cluster_non_deuterated Non-Deuterated Chalcone cluster_deuterated Deuterated Chalcone chalcone_h Chalcone (C-H) metabolite_h Metabolite chalcone_h->metabolite_h Fast Metabolism (CYP450) chalcone_d Chalcone (C-D) metabolite_d Metabolite chalcone_d->metabolite_d Slow Metabolism (Kinetic Isotope Effect)

References

Navigating the Chalcone Landscape: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro biological activities of various chalcone derivatives reveals a landscape rich with therapeutic potential. While specific data on trans-Chalcone oxide-d10 is not publicly available, a wealth of research on other chalcone derivatives provides valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective comparison of these alternatives, supported by experimental data, detailed methodologies, and pathway visualizations.

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. Their versatile structure allows for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific substitutions on the two aryl rings significantly influence the compound's bioactivity.

In Vitro Performance: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the in vitro activities of various chalcone derivatives across different biological assays.

Antioxidant Activity

The antioxidant potential of chalcone derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value, representing the concentration required to scavenge 50% of DPPH radicals, is a key metric.

CompoundAssayIC50 (µg/mL)Reference Standard (IC50 µg/mL)Source
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-oneDPPH Assay8.22Ascorbic Acid (Not Specified)
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-oneDPPH Assay6.89Ascorbic Acid (Not Specified)
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneDPPH Assay3.39Ascorbic Acid (Not Specified)
Chalcone Fatty Acid Ester (Compound 5e)DPPH Assay> Ascorbic AcidAscorbic Acid (Not Specified)
Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, or by their effects on inflammatory enzymes and cytokines.

CompoundCell LineAssayKey FindingsSource
Chalcone Analogues (3h and 3l)RAW264.7NO Production InhibitionDose-dependent inhibition of TNF-α, IL-1β, IL-6, and PGE2 release. Suppression of iNOS and COX-2 expression.
2′-hydroxy- and 2′,5′-dihydroxychalconesN9NO Formation InhibitionCompound 11 showed the greatest effect with an IC50 of 0.7 ± 0.06 μM.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.